

Synthesis of Metiazinic Acid from 2-Acetyl-10-Methylphenothiazine: A Technical Guide

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Compound of Interest					
Compound Name:	Metiazinic Acid				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from the precursor 2-acetyl-10-methylphenothiazine. This technical guide provides a detailed overview of the synthesis pathway, which primarily involves a two-step process: the Willgerodt-Kindler reaction followed by hydrolysis. This document outlines the general experimental protocols for these transformations, presents available data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to support research and development in this area. While the seminal work by A. Casadevall and colleagues in 1955 provides the foundational method, this guide also incorporates general knowledge of the key reactions to offer a comprehensive operational framework.

Introduction

Metiazinic acid, chemically known as (10-methylphenothiazin-2-yl)acetic acid, is a phenothiazine derivative with established anti-inflammatory properties. The synthesis of this compound from 2-acetyl-10-methylphenothiazine is a notable example of the application of the Willgerodt-Kindler reaction in pharmaceutical chemistry. This reaction uniquely allows for the conversion of an aryl alkyl ketone to a terminal carboxylic acid, in this case, extending the acetyl side chain to an acetic acid moiety. This guide serves as a technical resource, detailing the synthetic route and providing generalized experimental procedures based on established chemical principles.

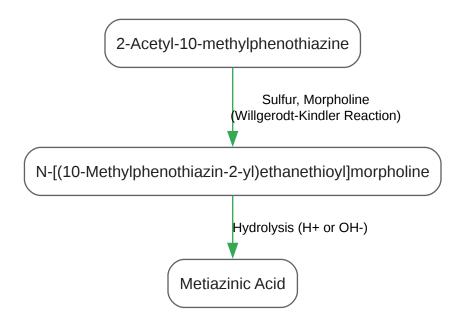


Synthesis Pathway Overview

The conversion of 2-acetyl-10-methylphenothiazine to **metiazinic acid** is accomplished in two primary steps:

- Willgerodt-Kindler Reaction: The starting material is reacted with elemental sulfur and morpholine to form the intermediate N-[(10-methylphenothiazin-2-yl)ethanethioyl]morpholine (a thiomorpholide).
- Hydrolysis: The thiomorpholide intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield the final product, metiazinic acid.

The overall chemical transformation is depicted in the following diagram:



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Caption: Overall synthesis pathway of Metiazinic Acid.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the synthesis of **metiazinic acid**. It is important to note that the specific, optimized conditions for the reaction starting from 2-acetyl-10-methylphenothiazine were originally reported by Casadevall in 1955 (Bulletin de la Société Chimique de France, p. 768), a publication not fully accessible during



the preparation of this guide. The protocols provided here are based on general procedures for the Willgerodt-Kindler reaction and subsequent hydrolysis of thiomorpholides.

Step 1: Willgerodt-Kindler Reaction of 2-Acetyl-10-methylphenothiazine

This step forms the thiomorpholide intermediate.

Materials:

- 2-Acetyl-10-methylphenothiazine
- Sulfur (powdered)
- Morpholine
- High-boiling point solvent (e.g., pyridine, dimethylformamide, or neat)
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Stirring apparatus

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2acetyl-10-methylphenothiazine (1.0 eq.).
- Add powdered sulfur (typically 1.1-2.5 eq.) and morpholine (typically 2.0-5.0 eq.).
- The reaction can be run neat or in a high-boiling point solvent such as pyridine or dimethylformamide.
- Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.



- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
- After the reaction is complete, cool the mixture to room temperature.
- If a solvent was used, remove it under reduced pressure.
- The crude thiomorpholide can be purified by recrystallization from a suitable solvent (e.g., ethanol) or used directly in the next step.

Step 2: Hydrolysis of N-[(10-Methylphenothiazin-2-yl)ethanethioyl]morpholine

This step converts the intermediate to the final carboxylic acid.

Materials:

- N-[(10-Methylphenothiazin-2-yl)ethanethioyl]morpholine (from Step 1)
- Strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide)
- Co-solvent (e.g., ethanol, acetic acid)
- · Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus
- pH paper or meter

Procedure (Acidic Hydrolysis):



- Place the crude or purified thiomorpholide in a round-bottom flask.
- Add a mixture of a strong acid and a co-solvent (e.g., a mixture of concentrated sulfuric acid and acetic acid, or concentrated hydrochloric acid and ethanol).
- Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).
- · Cool the reaction mixture and pour it into cold water.
- The **metiazinic acid** may precipitate. If so, collect the solid by filtration.
- If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **metiazinic acid**.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water).

Procedure (Basic Hydrolysis):

- Place the crude or purified thiomorpholide in a round-bottom flask.
- Add an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH) and a co-solvent like ethanol.
- Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete.
- Cool the reaction mixture and, if necessary, remove the organic co-solvent under reduced pressure.
- Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
- Collect the precipitated metiazinic acid by filtration, wash with cold water, and dry.



• Further purification can be achieved by recrystallization.

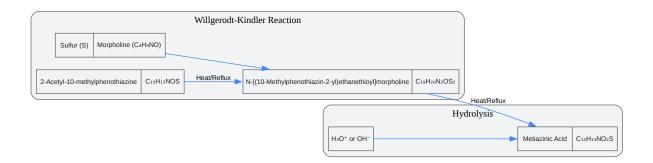
Data Presentation

The following table summarizes the key chemical entities and their properties. Quantitative data such as reaction yields for the specific synthesis of **metiazinic acid** from 2-acetyl-10-methylphenothiazine are not readily available in the public domain and would likely be found in the 1955 Casadevall publication.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Role in Synthesis
2-Acetyl-10- methylphenothia zine	C15H13NOS	255.34	103-105	Starting Material
Sulfur	S	32.07	115.2	Reagent
Morpholine	C4H9NO	87.12	-5	Reagent/Amine Source
N-[(10- Methylphenothia zin-2- yl)ethanethioyl]m orpholine	C19H20N2OS2	372.51	Not Available	Intermediate
Metiazinic Acid	C15H13NO2S	271.34	146	Final Product

Visualizations Synthesis Pathway



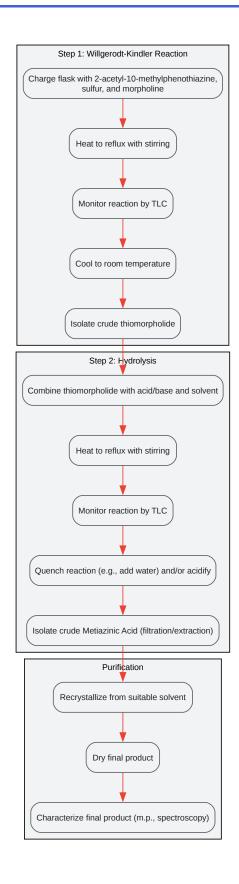


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Caption: Detailed two-step synthesis of Metiazinic Acid.

Experimental Workflow





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Caption: General experimental workflow for **Metiazinic Acid** synthesis.



Conclusion

The synthesis of **metiazinic acid** from 2-acetyl-10-methylphenothiazine is a robust process centered around the Willgerodt-Kindler reaction and subsequent hydrolysis. This guide provides a comprehensive overview of the synthetic pathway and generalized experimental protocols that can serve as a foundation for laboratory work. For precise, optimized conditions and quantitative yield data, researchers are encouraged to consult the original 1955 publication by Casadevall et al. The methodologies and data presented herein are intended to support the ongoing research and development efforts of scientists and professionals in the field of medicinal chemistry.

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